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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593183 Get Quote

Disclaimer: An extensive search of scientific literature and databases did not yield any specific

information on a compound named "6-O-Nicotiylbarbatin C" or its parent structure "barbatin

C." This suggests that "6-O-Nicotiylbarbatin C" may be a novel or less-documented

compound. The chemical nomenclature "6-O" is also atypical for a standard barbiturate

scaffold, as the 6-position is a carbonyl group.

Therefore, as an illustrative example of the requested content, this guide provides a

comprehensive comparison of the structure-activity relationships (SAR) of a well-established

class of compounds: Barbituric Acid Derivatives. This analysis focuses on their sedative-

hypnotic and anticonvulsant properties, for which extensive experimental data is available.

Introduction to Barbituric Acid Derivatives
Barbituric acid, synthesized in 1864, is the parent compound of a large class of central nervous

system (CNS) depressants known as barbiturates.[1][2][3] While barbituric acid itself is not

pharmacologically active, substitutions at the C5 position are crucial for conferring sedative,

hypnotic, anticonvulsant, and anesthetic activities.[1][3][4][5] The SAR of barbiturates is a

classic example in medicinal chemistry, demonstrating how subtle structural modifications can

significantly impact pharmacokinetic and pharmacodynamic properties. This guide will explore

these relationships through a comparative analysis of key analogs.
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Comparative Biological Activity of Barbituric Acid
Analogs
The primary determinant of a barbiturate's potency and duration of action is its lipophilicity,

which is largely influenced by the substituents at the C5 position. Increased lipophilicity

generally leads to a faster onset and shorter duration of action due to rapid distribution into the

brain and subsequent redistribution to other tissues. The following table summarizes the

biological activity of several key barbituric acid analogs.
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Compound R5a R5b
Hypnotic
Dose
(mg/kg)

Duration of
Action

Key SAR
Insights

Barbital Ethyl Ethyl 100 Long

The first

commercially

available

barbiturate.

Relatively low

lipophilicity

leads to slow

onset and

long duration.

Phenobarbital Ethyl Phenyl 100 Long

The phenyl

group

increases

lipophilicity

and confers

specific

anticonvulsan

t properties.

Pentobarbital Ethyl 1-Methylbutyl 30
Short to

Intermediate

Increased

chain length

and

branching at

C5 enhances

lipophilicity,

leading to

higher

potency and

shorter

duration

compared to

barbital.

Secobarbital Allyl 1-Methylbutyl 30 Short The presence

of an
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unsaturated

allyl group

further

increases

lipophilicity,

resulting in a

rapid onset

and short

duration of

action.

Thiopental Ethyl 1-Methylbutyl 15 Ultra-short

Replacement

of the C2

oxygen with

sulfur

significantly

increases

lipid solubility,

leading to

very rapid

CNS

penetration

and an ultra-

short duration

of action.

Used

intravenously

for

anesthesia.

Experimental Protocols
Determination of Sedative-Hypnotic Activity (Loss of
Righting Reflex Assay)
A common method to assess the sedative-hypnotic effect of barbiturates in preclinical studies is

the loss of righting reflex (LORR) assay in rodents (e.g., mice or rats).
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Objective: To determine the dose of a compound required to induce a loss of the righting reflex,

a surrogate for hypnosis, and to measure the duration of this effect.

Procedure:

Animals: Male Wistar rats (200-250 g) are used. Animals are housed under standard

laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

Compound Administration: The test compounds are dissolved or suspended in a suitable

vehicle (e.g., 0.5% carboxymethyl cellulose) and administered via intraperitoneal (i.p.) or oral

(p.o.) route at various doses.

Assessment of Righting Reflex: Following compound administration, each animal is placed

on its back in a clean cage. The inability of the animal to right itself (i.e., return to a prone

position with all four paws on the floor) within 30 seconds is considered the onset of the loss

of righting reflex.

Data Collection:

Onset of Action: The time from administration to the LORR is recorded.

Duration of Action: The time from the LORR until the animal spontaneously regains its

righting reflex is recorded.

Data Analysis: The dose required to induce LORR in 50% of the animals (HD50) can be

calculated using probit analysis. The duration of action for each compound at a specific dose

is typically reported as the mean ± standard error of the mean (SEM).

Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural modifications of the barbituric acid scaffold

and their impact on biological activity.

Caption: Key structure-activity relationships of barbituric acid derivatives.

Signaling Pathway and Mechanism of Action
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Barbiturates exert their primary effects by modulating the activity of the gamma-aminobutyric

acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.
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Caption: Mechanism of action of barbiturates at the GABA-A receptor.
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Unlike benzodiazepines, which increase the frequency of GABA-A channel opening,

barbiturates increase the duration of channel opening. This leads to a more profound and

prolonged influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and

potent inhibition of synaptic transmission. At higher concentrations, barbiturates can directly

activate the GABA-A receptor, contributing to their higher toxicity profile compared to

benzodiazepines.

Conclusion
The structure-activity relationships of barbituric acid derivatives provide a clear illustration of

how modifications to a core scaffold can tune pharmacological activity. The lipophilicity of the

C5 substituents is the most critical factor determining the potency and duration of action for

sedative-hypnotic effects. Specific substitutions, such as a phenyl group at C5 or a sulfur atom

at C2, can introduce unique properties like enhanced anticonvulsant activity or an ultra-short

duration of action. This well-established SAR knowledge continues to be a valuable case study

for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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